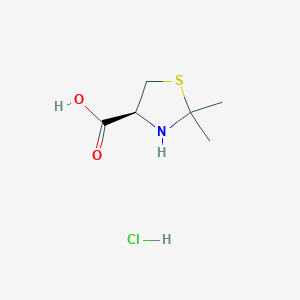
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also known as 3-methoxy-2-thiophene-prop-2-en-1-one, is a compound belonging to the family of thiophenes. It is a colorless, viscous liquid with a boiling point of 213.4°C and a melting point of 58.4°C. It is soluble in many organic solvents and is used in a variety of applications, such as in the synthesis of pharmaceuticals, fragrances, and as an intermediate in the manufacture of dyes and pigments. It has also been studied as a potential therapeutic agent for the treatment of various diseases.
科学的研究の応用
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one has been studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory and antioxidant activities and has been studied for its potential to protect against oxidative stress. In addition, it has been studied for its potential to inhibit the growth of cancer cells. It has also been studied for its potential to treat neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.
作用機序
The mechanism of action of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one is still not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB). It is also believed to act as an antioxidant by scavenging reactive oxygen species (ROS) and reducing oxidative stress, which can lead to cell death.
Biochemical and Physiological Effects
(2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one has been found to possess anti-inflammatory, antioxidant, and anti-cancer effects in various studies. It has been shown to reduce inflammation by inhibiting the activity of COX-2 and NF-kB, and to reduce oxidative stress by scavenging ROS. In addition, it has been found to inhibit the growth of cancer cells in vitro and in vivo.
実験室実験の利点と制限
The use of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one in laboratory experiments has several advantages. It is a relatively inexpensive compound and can be easily synthesized using the Wittig reaction. It is also soluble in many organic solvents, making it easy to work with in the laboratory. The major limitation is that it is not as well-studied as other compounds and its mechanism of action is still not fully understood.
将来の方向性
The potential therapeutic applications of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one are still being studied, and there are many future directions that could be explored. These include further investigation of its anti-inflammatory, antioxidant, and anti-cancer effects, as well as its potential to treat neurological disorders. In addition, further research could be done to better understand its mechanism of action and to identify potential drug interactions. Finally, studies could be conducted to evaluate its safety and efficacy in humans.
合成法
The synthesis of (2E)-3-(3-Methoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-onethiophene-prop-2-en-1-one can be accomplished through a variety of methods. The most common synthesis method is the Wittig reaction, which involves the reaction of a phosphonium ylide with an aldehyde or ketone in the presence of a base. This reaction results in the formation of an alkene and a phosphine oxide. Other synthetic methods include the use of a Grignard reagent, the Stork enamine reaction, and the Julia-Kocienski reaction.
特性
IUPAC Name |
(E)-3-(3-methoxyphenyl)-1-thiophen-2-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c1-16-12-5-2-4-11(10-12)7-8-13(15)14-6-3-9-17-14/h2-10H,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNHKLDOBSNKKS-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C/C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-[(5-Chloroquinolin-8-yl)oxy]ethanamine dihydrochloride](/img/structure/B6302904.png)




